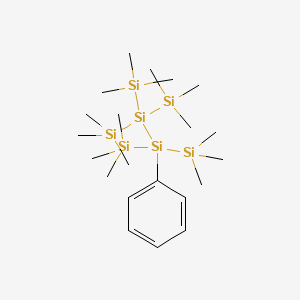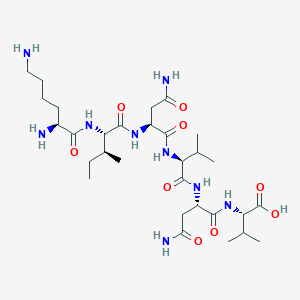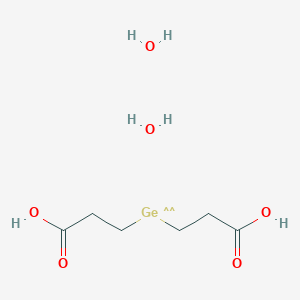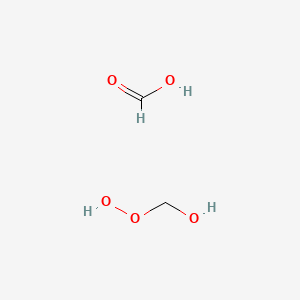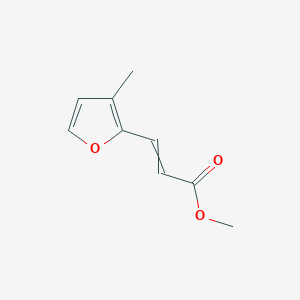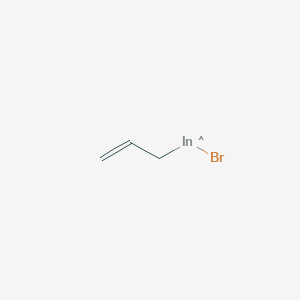![molecular formula C14H14O3 B14252428 2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene CAS No. 475168-01-5](/img/structure/B14252428.png)
2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene is a unique organic compound characterized by its spirocyclic structure. This compound belongs to the class of spiroacetals, which are known for their presence in various natural products and their significant biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene typically involves the dehydration-spiroketalization of corresponding furanylidiols. This method has been developed to construct the trioxaspiro[4.5]dec-3-ene nucleus efficiently . The reaction conditions often include the use of acetonitrile as a solvent and heating at elevated temperatures with hydroquinone as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The benzylidene group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying biological activities and interactions.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene exerts its effects involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related spiroacetal with a similar structure but lacking the additional oxygen atom at position 9.
7-Methyl-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene: Another spirocyclic compound with a different substitution pattern.
Uniqueness
2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene is unique due to its specific spirocyclic structure and the presence of the benzylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
475168-01-5 |
|---|---|
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-benzylidene-1,7,10-trioxaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C14H14O3/c1-2-4-12(5-3-1)10-13-6-7-14(17-13)11-15-8-9-16-14/h1-7,10H,8-9,11H2 |
Clave InChI |
GOHGOKPAUFUMNX-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(CO1)C=CC(=CC3=CC=CC=C3)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
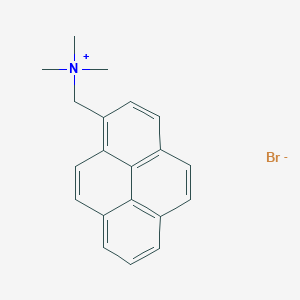
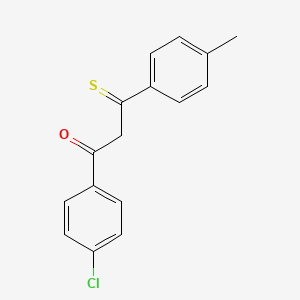
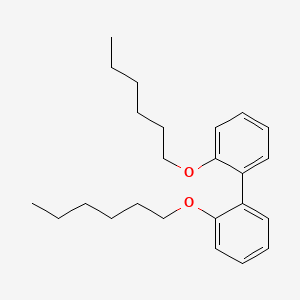
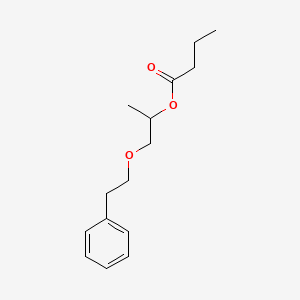
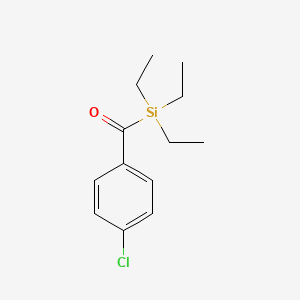

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14252368.png)
